Cas no 2229665-85-2 (methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate)

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate
- 2229665-85-2
- EN300-1743241
-
- インチ: 1S/C10H13NO2S/c1-7(11)3-4-9-5-8(6-14-9)10(12)13-2/h3-7H,11H2,1-2H3/b4-3+
- InChIKey: PUPNWKFVESFGIT-ONEGZZNKSA-N
- ほほえんだ: S1C=C(C(=O)OC)C=C1/C=C/C(C)N
計算された属性
- せいみつぶんしりょう: 211.06669983g/mol
- どういたいしつりょう: 211.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1743241-0.25g |
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |
2229665-85-2 | 0.25g |
$1933.0 | 2023-09-20 | ||
Enamine | EN300-1743241-0.5g |
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |
2229665-85-2 | 0.5g |
$2017.0 | 2023-09-20 | ||
Enamine | EN300-1743241-0.1g |
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |
2229665-85-2 | 0.1g |
$1849.0 | 2023-09-20 | ||
Enamine | EN300-1743241-5g |
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |
2229665-85-2 | 5g |
$6092.0 | 2023-09-20 | ||
Enamine | EN300-1743241-10g |
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |
2229665-85-2 | 10g |
$9032.0 | 2023-09-20 | ||
Enamine | EN300-1743241-5.0g |
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |
2229665-85-2 | 5g |
$6092.0 | 2023-06-03 | ||
Enamine | EN300-1743241-10.0g |
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |
2229665-85-2 | 10g |
$9032.0 | 2023-06-03 | ||
Enamine | EN300-1743241-2.5g |
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |
2229665-85-2 | 2.5g |
$4117.0 | 2023-09-20 | ||
Enamine | EN300-1743241-1g |
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |
2229665-85-2 | 1g |
$2101.0 | 2023-09-20 | ||
Enamine | EN300-1743241-0.05g |
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |
2229665-85-2 | 0.05g |
$1764.0 | 2023-09-20 |
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylateに関する追加情報
Comprehensive Overview of Methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate (CAS No. 2229665-85-2)
Methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate (CAS No. 2229665-85-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This thiophene-based derivative is characterized by its unique molecular structure, combining a thiophene ring with an aminobutene side chain and a methyl carboxylate functional group. Such structural features make it a valuable intermediate in the synthesis of bioactive molecules and functional materials.
In recent years, the demand for heterocyclic compounds like methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate has surged due to their versatility in drug discovery. Researchers are particularly interested in its potential applications as a building block for small-molecule drugs, especially in targeting kinase inhibitors and GPCR modulators. The compound's electron-rich thiophene core and reactive aminoalkene moiety enable diverse chemical modifications, aligning with trends in fragment-based drug design.
From a synthetic chemistry perspective, CAS 2229665-85-2 exemplifies the growing importance of scalable heterocyclic synthesis. Its preparation often involves Pd-catalyzed cross-coupling reactions or Michael addition strategies, topics frequently searched in academic databases. The compound's stability under ambient conditions and solubility in common organic solvents make it practical for laboratory use, addressing common queries about handling sensitive intermediates.
The material science applications of this compound are equally noteworthy. Its conjugated π-system has been explored in organic electronics, particularly in OLED precursors and conductive polymers—hot topics in sustainable technology forums. The amino group allows for further functionalization to tune electrochemical properties, a feature highly relevant to researchers investigating next-generation semiconductors.
Analytical characterization of methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry—techniques commonly discussed in method development circles. The compound's chromatographic behavior and spectral fingerprints are well-documented, providing answers to frequent questions about structural validation of complex heterocycles.
In regulatory contexts, this compound falls under non-hazardous research chemicals when handled properly, addressing safety concerns often raised in laboratory forums. Its low environmental persistence and biodegradability potential align with the pharmaceutical industry's push toward green chemistry principles, a trending topic in 2024.
Future research directions for CAS 2229665-85-2 may explore its catalytic applications or bioconjugation potential, areas generating buzz in interdisciplinary science. The compound's structure-activity relationships continue to be modeled using AI-assisted molecular design tools, reflecting the integration of computational methods in chemical research.
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